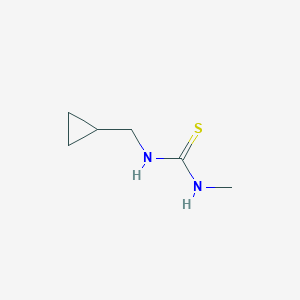

1-(Cyclopropylmethyl)-3-methylthiourea

描述

Structure

3D Structure

属性

IUPAC Name |

1-(cyclopropylmethyl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c1-7-6(9)8-4-5-2-3-5/h5H,2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSASFWLPRDGFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Thiourea Compounds

General Synthetic Approaches to N,N'-Disubstituted Thioureas

The formation of the thiourea (B124793) backbone can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction scale.

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. researchgate.netcdnsciencepub.com This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The process is typically highly efficient and often proceeds exothermically. cdnsciencepub.com It can be conducted in a variety of aprotic solvents, such as benzene (B151609) or chloroform, and in many cases, the reaction is complete within minutes to a few hours. cdnsciencepub.com For many combinations of amines and isothiocyanates, the resulting thiourea product can be isolated in high to quantitative yields simply by evaporating the solvent and recrystallizing the crude product. cdnsciencepub.com

Recent advancements have introduced mechanochemical methods, such as manual grinding or automated ball milling, which can afford N,N'-disubstituted thioureas in quantitative yields, often in as little as 10 minutes and without the need for a solvent. nih.gov This "click-type" amine-isothiocyanate coupling is highly versatile, accommodating a wide range of functional groups on both the amine and isothiocyanate partners. nih.gov

While isothiocyanate-amine coupling is dominant, several other methods provide access to thioureas, particularly when the required isothiocyanate is unavailable or difficult to prepare.

From Amines and Carbon Disulfide: A common alternative involves the reaction of an amine with carbon disulfide (CS₂). nih.govscribd.com This typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. nih.govnih.gov This salt can then be desulfurized in situ to generate an isothiocyanate, which immediately reacts with another equivalent of the amine to produce a symmetrical thiourea. nih.gov Alternatively, the dithiocarbamate can be reacted with a different amine to yield unsymmetrical thioureas. nih.gov This approach avoids the isolation of potentially hazardous isothiocyanates.

Thioacylation Reagents: Specially designed thioacylating agents can be used. For instance, stable and readily available N,N'-di-Boc-substituted thiourea can be activated with trifluoroacetic anhydride. organic-chemistry.orgarchive.org This activated intermediate readily reacts with various nucleophiles, including amines, to form the corresponding thiocarbonyl compounds, including disubstituted thioureas, with good functional group tolerance. organic-chemistry.orgarchive.org

Conversion from Ureas: Thioureas can be synthesized from their corresponding urea (B33335) analogues through a thionation reaction. A classic reagent for this transformation is Lawesson's reagent, which effectively replaces the carbonyl oxygen with sulfur. bibliotekanauki.pl The reaction conditions, including temperature and time, must be carefully controlled to achieve optimal yields. bibliotekanauki.pl

Targeted Synthesis of 1-(Cyclopropylmethyl)-3-methylthiourea and its Analogues

The synthesis of the specific compound this compound follows the general principles outlined above. The strategy hinges on the coupling of two key precursors: one providing the cyclopropylmethylamine moiety and the other providing the methyl isothiocyanate moiety.

The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks.

Synthesis of Cyclopropylmethyl Precursors: The cyclopropylmethyl group can be sourced from cyclopropanemethanol. This alcohol can be converted into a more reactive cyclopropylmethyl halide, such as cyclopropylmethyl bromide (CPMBr), by reacting it with a complex of an N-halosuccinimide and a dialkyl sulfide. google.com The resulting halide can then be converted to cyclopropylmethylamine through methods like the Gabriel synthesis or direct amination. Alternatively, cyclopropylmethylamine can be reacted with a thiocarbonyl source, like carbon disulfide, in the presence of a desulfurizing agent to form cyclopropylmethyl isothiocyanate. mdpi.comorganic-chemistry.org

Synthesis of Methyl Precursors: Methylamine (B109427) is a fundamental precursor that can be prepared through various laboratory methods. A common route involves the reaction of formaldehyde (B43269) with ammonium (B1175870) chloride. wikipedia.orgyoutube.com Other established methods include the Hofmann rearrangement of acetamide (B32628) or the acid hydrolysis of hexamine. wikipedia.orgmdma.ch To obtain the other necessary precursor, methyl isothiocyanate, methylamine can be reacted with carbon disulfide and an oxidizing agent or a suitable desulfurization reagent. organic-chemistry.org

| Precursor | Common Synthetic Route | Key Reagents | Reference |

|---|---|---|---|

| Cyclopropylmethylamine | Amination of Cyclopropylmethyl Halide | Cyclopropylmethyl bromide, Ammonia source | google.com |

| Cyclopropylmethyl Isothiocyanate | From Cyclopropylmethylamine | Cyclopropylmethylamine, Carbon Disulfide, Desulfurizing Agent | mdpi.comorganic-chemistry.org |

| Methylamine | Formaldehyde and Ammonium Chloride | CH₂O, NH₄Cl | wikipedia.orgyoutube.com |

| Methyl Isothiocyanate | From Methylamine | Methylamine, Carbon Disulfide | organic-chemistry.org |

To maximize the efficiency of thiourea synthesis, optimization of various reaction parameters is crucial. Key variables that are often screened include temperature, solvent, reaction time, and the stoichiometry of the reactants and any catalysts. bibliotekanauki.plresearchgate.net

For example, in a three-component synthesis of thioureas using an amine, an isocyanide, and elemental sulfur, the reaction temperature and solvent system significantly impact the yield. researchgate.net Performing the reaction at 60 °C can lead to lower yields and longer reaction times compared to an optimal temperature of 80 °C. researchgate.net The choice of solvent or co-solvent, such as a water/acetonitrile (B52724) mixture, can also influence the reaction's efficiency. researchgate.net The amount of the sulfur reagent used is another critical factor; while a sufficient excess is needed to drive the reaction, a very large excess may not lead to further improvement in yield. researchgate.net

| Parameter | Condition | Effect on Yield/Time |

|---|---|---|

| Temperature | 60 °C | Lower yield, longer reaction time |

| 80 °C | Higher yield, shorter reaction time | |

| Sulfur Amount (Equivalents) | 1.3 eq. | Slightly reduced yield compared to optimal |

| 2.0 eq. | No significant yield improvement over optimal | |

| Solvent | Water vs. Water/Acetonitrile | Can improve solubility and reaction rate |

Diversification Strategies for Cyclopropylmethyl-Containing Thiourea Analogues

The synthetic framework for this compound allows for extensive diversification to create a library of related analogues. These strategies primarily involve modifying the precursors.

One primary strategy is to vary the amine component that reacts with cyclopropylmethyl isothiocyanate. By employing a wide range of commercially available or synthetically prepared primary and secondary amines (aliphatic, aromatic, heterocyclic), a diverse set of N-cyclopropylmethyl-N'-substituted thioureas can be generated.

Conversely, cyclopropylmethylamine can be used as a fixed component and reacted with a multitude of different isothiocyanates to produce another series of analogues.

A more complex diversification strategy involves introducing chemical functionality onto the cyclopropane (B1198618) ring itself. This can be achieved by starting with substituted phenylacetonitrile (B145931) derivatives, which can undergo cyclopropanation. nih.gov The resulting substituted 1-phenylcyclopropane acetonitrile can then be carried through the synthetic sequence, ultimately incorporating a functionalized cyclopropyl (B3062369) ring into the final thiourea structure. This allows for fine-tuning of the steric and electronic properties of the cyclopropyl moiety.

Structural Modifications and Scaffold Exploration

The thiourea functional group is a versatile scaffold in medicinal chemistry and materials science due to its ability to form strong hydrogen bonds and coordinate with metal ions. The structural flexibility of the thiourea core allows for extensive modifications to explore structure-activity relationships.

Researchers have synthesized a wide array of thiourea derivatives by varying the substituents on both nitrogen atoms. These modifications can be broadly categorized as:

N-Substitution: Introducing different alkyl, aryl, or heterocyclic groups on the nitrogen atoms significantly influences the compound's lipophilicity, steric profile, and electronic properties.

Acylation: Acylation of the thiourea nitrogen leads to the formation of acylthioureas, which are an important class of compounds with diverse biological activities.

Cyclization: The thiourea moiety can be incorporated into heterocyclic rings, serving as a key building block for the synthesis of various five- and six-membered heterocycles.

The exploration of these structural modifications has led to the discovery of thiourea derivatives with a broad spectrum of applications.

Stereoselective Synthetic Methodologies for Cyclopropyl-Substituted Systems

The introduction of a cyclopropane ring into a molecule can have a profound impact on its conformational properties and biological activity. Consequently, the stereoselective synthesis of cyclopropyl-substituted compounds is an area of significant research interest. Several powerful strategies have been developed to control the stereochemistry of the cyclopropane ring.

Catalytic Asymmetric Cyclopropanation:

One of the most powerful methods for the enantioselective synthesis of cyclopropanes is the transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds. Chiral catalysts, often based on rhodium, copper, or cobalt, can induce high levels of stereoselectivity. dicp.ac.cnacs.org Recent advancements have focused on developing catalysts that can handle a wider range of substrates and diazo precursors. dicp.ac.cn Biocatalytic approaches using engineered enzymes are also emerging as a green and highly selective alternative. nih.gov

Methods Utilizing Chiral Auxiliaries and Substrates:

The use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of the cyclopropanation reaction. The Simmons-Smith reaction of chiral allylic alcohols is a classic example of this substrate-controlled approach. wiley-vch.de The directing effect of the hydroxyl group leads to the formation of the cyclopropane ring on a specific face of the double bond.

Stereoselective Synthesis of Chiral Cyclopropylamines:

For molecules like this compound, the stereocenter may be on the cyclopropane ring itself. The synthesis of enantiomerically enriched cyclopropylamines is therefore crucial. Methods for achieving this include the resolution of racemic mixtures, the use of chiral starting materials, and asymmetric synthesis. For instance, asymmetric reduction of cyclopropyl imines or the use of chiral reagents in the amination of cyclopropanes can provide access to enantiopure cyclopropylamines. rsc.org A one-step synthesis of primary cyclopropylamines from nitriles mediated by a cooperative Ti(II) and Lewis acid system has also been reported. organic-chemistry.org

Below is a table summarizing some of the key research findings in the stereoselective synthesis of cyclopropyl systems.

| Methodology | Key Features | Example Application | Reference(s) |

| Catalytic Asymmetric Cyclopropanation | Use of chiral transition metal catalysts (e.g., Rh, Cu, Co) with diazo compounds. | Synthesis of chiral cyclopropane esters and ketones. | dicp.ac.cnacs.org |

| Biocatalytic Cyclopropanation | Engineered enzymes (e.g., myoglobin-based) for highly stereoselective carbene transfer. | Synthesis of enantiopure cyclopropylphosphonates. | nih.gov |

| Substrate-Controlled Cyclopropanation | Use of chiral substrates, such as allylic alcohols, to direct the stereochemical outcome (e.g., Simmons-Smith reaction). | Synthesis of chiral cyclopropanols. | wiley-vch.de |

| Asymmetric Synthesis of Cyclopropylamines | Conversion of secondary cyclopropanols to cyclopropylamines with stereoretention. | Access to pharmaceutically relevant cyclopropylamines. | rsc.org |

| Titanium-Mediated Synthesis | One-step synthesis of primary cyclopropylamines from nitriles and Grignard reagents. | Direct synthesis of substituted cyclopropylamines. | organic-chemistry.org |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Methodologies for Investigating SAR in Thiourea (B124793) Scaffolds

The investigation of structure-activity relationships in thiourea scaffolds employs a variety of experimental and computational techniques to elucidate how structural modifications influence biological activity. These methodologies are essential for the rational design of more potent and selective compounds.

Spectroscopic techniques also play a role in SAR studies. Methods like ultraviolet spectroscopic analysis and fluorescence binding affinity assays can be used to determine the binding capabilities of thiourea derivatives to their biological targets nih.gov. These experimental binding data provide a direct measure of the impact of structural changes on molecular interactions.

In conjunction with experimental approaches, computational methods are indispensable tools for modern SAR investigations. These techniques, which are discussed in more detail in section 3.5, include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations nih.govnih.gov. QSAR models, for example, establish mathematical relationships between the chemical structures of a series of compounds and their biological activities nih.gov.

Impact of Cyclopropylmethyl Substitution on Molecular Recognition and Interaction Profiles

The presence of a cyclopropylmethyl group at the N-1 position of the thiourea scaffold in 1-(Cyclopropylmethyl)-3-methylthiourea is expected to have a significant influence on its molecular recognition and interaction profiles. The unique structural and electronic properties of the cyclopropyl (B3062369) ring are key to these effects.

The cyclopropyl group is a small, rigid, and lipophilic moiety. Its rigidity can conformationally constrain the molecule, which can be entropically favorable for binding to a biological target by reducing the loss of conformational freedom upon binding. This conformational restriction can lead to enhanced potency and selectivity. Furthermore, the cyclopropyl ring possesses a unique electronic character, with its carbon-carbon bonds having a degree of π-character. This can allow for specific electronic interactions with receptor surfaces.

While direct studies on this compound are not extensively available, the impact of N-cyclopropylmethyl substitution has been investigated in other classes of biologically active molecules. For example, in the context of opioid receptor modulators, the N-cyclopropylmethyl group is a well-known substituent that can influence the activity profile of a ligand, often imparting antagonistic properties at certain receptor subtypes. This is attributed to the specific way the cyclopropylmethyl group orients itself within the receptor's binding pocket, leading to distinct interactions with key amino acid residues.

Rational Design Principles for Thiourea Derivatives Based on SAR Insights

The insights gained from SAR studies on various thiourea derivatives provide a foundation for the rational design of new compounds with improved properties. The goal of rational design is to make targeted structural modifications to a lead compound to enhance its activity, selectivity, and pharmacokinetic profile.

One of the key principles in the rational design of thiourea derivatives is the strategic manipulation of substituents on the nitrogen atoms. SAR studies have frequently shown that the nature of these substituents is a major determinant of biological activity. For example, the introduction of specific functional groups can lead to new or enhanced interactions with the target protein. This can include adding groups that can act as hydrogen bond donors or acceptors, or moieties that can participate in hydrophobic or electrostatic interactions biointerfaceresearch.com. The bioisosteric replacement of an oxygen atom with a sulfur atom in urea-based compounds to yield thiourea derivatives is another design strategy that has been predicted to yield high-affinity ligands for certain targets nih.gov.

Another design principle involves modifying the electronic properties of the molecule. The introduction of electron-withdrawing or electron-donating groups on aromatic rings appended to the thiourea scaffold can alter the acidity of the N-H protons and the electron density of the thiocarbonyl sulfur, thereby modulating the strength of hydrogen bonding and coordination interactions with the target biointerfaceresearch.comnih.gov. For instance, introducing an electron-withdrawing group into a benzene (B151609) ring at the para-position has been shown to be beneficial for enhancing the inhibitory activity of some thiourea derivatives against certain enzymes nih.gov.

Influence of Substituent Electronic and Steric Properties on Molecular Behavior

The electronic and steric properties of the substituents on the thiourea scaffold are fundamental drivers of the molecular behavior of compounds like this compound. These properties directly influence factors such as binding affinity, reactivity, and pharmacokinetic characteristics.

Electronic Properties: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron distribution within the entire molecule. For thiourea derivatives, this can impact the acidity of the N-H protons and the nucleophilicity of the sulfur atom. For example, electron-withdrawing groups can increase the acidity of the N-H protons, making them stronger hydrogen bond donors biointerfaceresearch.com. This can lead to enhanced binding affinity if the target receptor has a complementary hydrogen bond acceptor in the appropriate position. Conversely, electron-donating groups can increase the electron density on the sulfur atom, which may be important for interactions with metal ions in metalloenzymes.

| Substituent Property | Effect on Thiourea Scaffold | Potential Impact on Biological Activity |

| Electron-Withdrawing | Increases acidity of N-H protons | Enhanced hydrogen bonding with receptor |

| Electron-Donating | Increases electron density on sulfur | Altered interactions with metalloenzymes |

Steric Properties: The size and shape of substituents, or their steric properties, play a crucial role in determining how a molecule fits into its biological target. Bulky substituents can create steric hindrance, which may either prevent the molecule from binding to an undesired off-target site, thereby increasing selectivity, or it could hinder binding to the intended target, reducing potency nih.gov. The optimal size and shape of a substituent are highly dependent on the topology of the specific binding pocket. In some cases, longer-chain alkyl groups or small cycloalkyl groups may not significantly affect potency, while a bulky t-butyl group could lead to a substantial decrease in activity nih.gov. SAR analyses have also indicated that a lipophilic group at certain positions can be beneficial for activity, and substituents that are positively charged at physiological pH could also improve activity nih.gov.

| Substituent Property | Effect on Molecular Interaction | Potential Impact on Biological Activity |

| Bulky Substituents | Can cause steric hindrance | May increase selectivity or decrease potency |

| Lipophilic Groups | Enhance hydrophobic interactions | Can improve membrane permeability and binding |

| Charged Groups | Introduce electrostatic interactions | May enhance binding to charged residues |

Computational Approaches to SAR/SPR Analysis and Predictive Modeling

Computational chemistry has become an integral part of SAR and SPR studies, providing powerful tools for analyzing molecular properties and predicting the activity of novel compounds. For thiourea derivatives, these approaches offer valuable insights that can guide synthetic efforts and accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a set of compounds and their biological activities nih.gov. In a typical QSAR study, a series of thiourea analogs with known activities are used to build a model. The chemical structures are represented by numerical descriptors that quantify various physicochemical properties, such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., Taft's constant) srmist.edu.inspu.edu.sy. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity nih.govnih.gov. A well-validated QSAR model can then be used to predict the activity of new, unsynthesized thiourea derivatives.

Three-Dimensional QSAR (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend the classical QSAR approach by considering the three-dimensional properties of the molecules nih.govnih.gov. These methods require the alignment of the molecules in the dataset and then calculate steric and electrostatic fields around them. The resulting models can be visualized as contour maps, which indicate regions where modifications to the molecular structure are likely to increase or decrease activity nih.gov. For example, a CoMFA map might show that adding a bulky, electron-rich group at a specific position on the thiourea scaffold would be beneficial for enhancing potency nih.gov.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex acs.orgresearchgate.net. This method is widely used to study the interactions between thiourea derivatives and their biological targets at an atomic level biointerfaceresearch.comresearchgate.net. Docking simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. The results of docking studies can provide a structural basis for observed SAR trends and can be used to guide the design of new analogs with improved binding affinity nih.govacs.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. By simulating the movements of atoms in the system, MD can be used to assess the stability of the binding mode predicted by docking and to explore the conformational changes that may occur upon ligand binding nih.govresearchgate.net.

| Computational Method | Description | Application in Thiourea SAR/SPR |

| QSAR | Correlates physicochemical properties with biological activity. | Predicts activity of new analogs and identifies key properties. |

| 3D-QSAR | Correlates 3D steric and electrostatic fields with activity. | Provides visual guidance for structural modifications. |

| Molecular Docking | Predicts the binding mode of a ligand in a receptor. | Elucidates key binding interactions and rationalizes SAR. |

| MD Simulations | Simulates the dynamic behavior of the ligand-receptor complex. | Assesses binding stability and conformational changes. |

Mechanistic Investigations at the Molecular and Cellular Levels

Elucidation of Molecular Interaction Mechanisms

The specific manner in which 1-(Cyclopropylmethyl)-3-methylthiourea engages with its biological targets is crucial to understanding its pharmacological profile. This involves a detailed examination of the forces that govern its binding and the conformational changes that may occur upon interaction.

The interaction between a small molecule, such as this compound, and a protein is a dynamic process governed by a variety of non-covalent interactions. The thiourea (B124793) moiety itself is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in a protein's binding pocket. biointerfaceresearch.comnih.gov The nitrogen atoms of the thiourea group can donate hydrogen bonds, while the sulfur atom can act as a hydrogen bond acceptor. biointerfaceresearch.com

The cyclopropylmethyl and methyl groups appended to the thiourea core contribute to the molecule's hydrophobic character. These groups can engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid residues, such as leucine, isoleucine, and valine, within the binding site. jchps.com The combination of hydrogen bonding and hydrophobic interactions is a hallmark of many potent and selective protein-ligand complexes. jchps.com Molecular docking studies, a computational method used to predict the binding orientation of a ligand to a protein, are instrumental in visualizing these potential interactions and estimating the binding affinity. nih.govnih.gov

Table 1: Potential Molecular Interactions of this compound

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | N-H groups of thiourea | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Sulfur atom of thiourea | Arginine, Lysine, Histidine |

| Hydrophobic Interactions | Cyclopropylmethyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrophobic Interactions | Methyl group | Alanine, Proline |

Conformational analysis of this compound is essential for understanding its three-dimensional shape and flexibility, which in turn dictates its ability to fit into a protein's binding site. The molecule possesses several rotatable bonds, allowing it to adopt various conformations in solution. The energetically most favorable conformation is the one that will predominantly interact with a biological target.

The concept of "induced fit" proposes that the binding of a ligand to a protein is not a simple lock-and-key mechanism. Instead, the initial interaction can induce conformational changes in both the ligand and the protein, leading to a more complementary and tighter binding complex. This dynamic process allows for a higher degree of specificity and affinity in molecular recognition. While specific studies on this compound are not available, the principles of induced fit are broadly applicable to small molecule-protein interactions.

Cellular Pathway Modulation Studies (e.g., NF-κB Pathway Inhibition Research)

Beyond direct molecular interactions, it is critical to understand how this compound affects the intricate network of cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal signaling cascade that regulates inflammation, immunity, cell proliferation, and survival. researchgate.netnih.govnih.gov Dysregulation of the NF-κB pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention. researchgate.netnih.govmdpi.com

Thiourea derivatives have been investigated for their potential to modulate the NF-κB pathway. researchgate.net The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. researchgate.net This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. researchgate.net

Inhibition of the NF-κB pathway by a compound like this compound would be expected to prevent the transcription of pro-inflammatory and pro-survival genes. Downstream signaling events that could be analyzed to confirm NF-κB inhibition include the expression levels of NF-κB target genes such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins. Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting would be employed to measure changes in the mRNA and protein levels of these downstream targets.

Table 2: Representative Downstream Targets of the NF-κB Pathway

| Target Gene | Function |

| TNF-α | Pro-inflammatory cytokine |

| IL-6 | Pro-inflammatory cytokine |

| COX-2 | Enzyme involved in inflammation and pain |

| B-cell lymphoma 2 (Bcl-2) | Anti-apoptotic protein |

A key event in NF-κB activation is the translocation of the NF-κB protein complex from the cytoplasm to the nucleus. researchgate.net To investigate whether this compound inhibits this process, researchers would utilize techniques such as immunofluorescence microscopy and cell fractionation followed by Western blotting. These methods allow for the visualization and quantification of the subcellular localization of NF-κB. A successful inhibitor would be expected to cause the retention of NF-κB in the cytoplasm, even in the presence of a stimulus that would normally induce its nuclear translocation.

Investigation of Specific Molecular Targets and Receptor Interactions Relevant to Thiourea Derivatives

The chemical structure of thiourea derivatives makes them versatile ligands capable of interacting with a wide array of biological targets. mdpi.com The sulfur and nitrogen atoms in the thiourea core are key to its coordination chemistry and ability to form stable complexes with metal ions, which can be relevant for metalloenzymes. mdpi.com Furthermore, the hydrogen bonding capabilities of the thiourea moiety are crucial for interactions with various receptors. nih.gov

Research on various thiourea-containing compounds has revealed their activity against a range of targets, including enzymes and cell surface receptors. biointerfaceresearch.com For instance, some thiourea derivatives have shown inhibitory activity against kinases, which are enzymes that play a central role in cell signaling. nih.gov Others have been found to interact with G-protein coupled receptors (GPCRs). nih.gov The specific molecular targets of this compound would need to be elucidated through experimental screening and target identification studies. Computational approaches like molecular docking can also provide valuable insights by predicting the binding affinity of the compound to a library of known protein structures. jbcpm.com

Table 3: Classes of Potential Molecular Targets for Thiourea Derivatives

| Target Class | Examples | Potential Effect of Interaction |

| Kinases | Mitogen-activated protein kinases (MAPKs) | Modulation of cell signaling pathways |

| G-Protein Coupled Receptors (GPCRs) | Histamine receptors | Alteration of cellular responses to external stimuli |

| Metalloenzymes | Urease | Inhibition of enzymatic activity |

| Ion Channels | Not extensively studied for simple thioureas | Modulation of ion flow across cell membranes |

Computational and Theoretical Chemistry Approaches in Thiourea Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of thiourea (B124793) molecules like 1-(Cyclopropylmethyl)-3-methylthiourea. researchgate.netresearchgate.net These calculations provide valuable information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. chemrxiv.org

While specific quantum chemical studies on this compound are not extensively detailed in the public literature, the principles are well-established through research on analogous compounds. For instance, studies on other thiourea derivatives use DFT methods to calculate properties that predict their biological and chemical behavior. researchgate.netchemrxiv.org These calculations help in understanding the sites within the molecule that are most likely to engage in electrophilic or nucleophilic attacks. semanticscholar.org

Table 5.1: Calculated Electronic Properties of a Representative Thiourea Derivative ([2-(methylcarbamothioylcarbamoyl)phenyl]benzoate) researchgate.net This table presents data for an analogous thiourea derivative to illustrate the types of parameters obtained through quantum chemical calculations.

| Parameter | Value | Unit | Significance |

| Binding Energy (ΔG) | -9.29 | kcal/mol | Predicts the affinity for a biological target (SIRT1). |

| Inhibition Constant (Ki) | 0.156 | µM | Theoretical measure of inhibitor potency. |

| HOMO Energy | N/A | eV | Relates to electron-donating ability. |

| LUMO Energy | N/A | eV | Relates to electron-accepting ability. |

| Energy Gap (ΔE) | N/A | eV | Indicates chemical reactivity and stability. |

Data derived from a computational study on a different thiourea derivative to exemplify the methodology. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of Thiourea-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govescholarship.org These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. escholarship.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand in the binding site of the receptor and evaluating the interaction energy for different conformations. The resulting "docking score" or binding energy (ΔG) estimates the binding affinity; a more negative value suggests a stronger interaction. researchgate.net

Studies on various thiourea derivatives have successfully used docking to predict their binding modes with enzymes and receptors. For example, in research on thiourea derivatives as SIRT1 inhibitors, docking was used to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and amino acid residues in the active site of the protein. pensoft.netresearchgate.net These interactions, including those with residues like PheA:297, are critical for the inhibitory activity of the compounds. researchgate.net

Table 5.2: Example Docking Results for Thiourea Derivatives against SIRT1 pensoft.netresearchgate.net This table shows representative binding energies and interacting residues for thiourea analogues, demonstrating the output of molecular docking studies.

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound 91 (4-decyl-N-(methylcarbamothioyl)benzamide) | -8.5 | N/A |

| Compound 93 (2-(benzyloxy)-N-(methylcarbamothioyl)benzamide) | -8.8 | N/A |

| Compound 94 (N-(methylcarbamothioyl)-2-naphthamide) | -9.0 | N/A |

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | -9.29 | PheA:297 |

Data sourced from studies on analogous thiourea derivatives to illustrate the principles of binding mode prediction. researchgate.netpensoft.netresearchgate.net

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. nih.govnih.gov MD simulations model the atomic movements of the system, providing insights into its flexibility, conformational changes, and the persistence of key interactions. ed.ac.ukmdpi.com

Key metrics from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, low, and converging RMSD value indicates that the protein-ligand complex has reached equilibrium and remains stable. nih.gov

RMSF quantifies the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, while lower values in the binding site suggest that the ligand is held rigidly in place. nih.gov

Simulations of thiourea derivatives complexed with their targets have shown stable RMSD values over simulation times of up to 200 nanoseconds, confirming the stability of the docking predictions. pensoft.netnih.gov

In Silico Screening and Virtual Library Design for Thiourea Analogues

In silico screening involves the use of computational methods to search large databases or "virtual libraries" of compounds to identify those that are most likely to bind to a specific biological target. researchgate.netnih.gov This approach allows researchers to evaluate thousands or even millions of molecules without synthesizing them, dramatically accelerating the initial stages of drug discovery. mdpi.com

The process often begins with a known active compound or a "lead compound." A virtual library of analogues is then created by systematically modifying the lead structure. For thiourea derivatives, this could involve changing substituent groups on the core structure to alter steric, electronic, or lipophilic properties. pensoft.net

These virtual libraries are then screened using techniques like molecular docking to predict their binding affinity for a target protein. mdpi.comresearchgate.net Compounds with the most promising docking scores are selected for further computational analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, before being prioritized for chemical synthesis and in vitro testing. mdpi.comresearchgate.net This strategy has been effectively used to design novel thiourea derivatives with potential anticancer and antimicrobial activities. pensoft.netrsc.org

Prediction of Advanced Molecular Descriptors and Topological Indices

Molecular descriptors are numerical values that characterize specific properties of a molecule. researchgate.net These can range from simple properties like molecular weight to more complex quantum-chemical parameters. Topological indices are a type of molecular descriptor derived from the graph representation of a molecule, encoding information about its size, shape, and branching. frontiersin.orgacs.org

These descriptors are crucial for developing Quantitative Structure-Activity Relationship (QSPR/QSAR) models, which seek to establish a mathematical relationship between a molecule's structural properties and its biological activity or physicochemical properties. researchgate.netfrontiersin.org

Commonly Predicted Descriptors for Thiourea Derivatives:

Lipophilicity (logP): Predicts how well the compound dissolves in fats versus water, affecting its absorption and distribution in the body. researchgate.net

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Topological Indices (e.g., Randić index, Zagreb indices): Quantify molecular connectivity and complexity. frontiersin.orgresearchgate.net

Electronic Descriptors (e.g., Dipole Moment, Electronegativity): Describe the electronic aspects of the molecule. researchgate.net

Table 5.4: Representative Molecular Descriptors Used in Thiourea Research researchgate.net This table provides examples of descriptors and their role in predicting the activity of various thiourea derivatives.

| Descriptor Type | Example Descriptor | Significance in QSAR/QSPR |

| Lipophilic | LogP | Correlates with membrane permeability and bioavailability. |

| Electronic | HOMO/LUMO Energy | Relates to chemical reactivity and interaction mechanisms. |

| Steric / Volumetric | Molar Mass (M) | Influences how the molecule fits into a binding site. |

| Topological | Zagreb Index | Encodes information about the degree of branching in the molecular structure. |

These descriptors are generally calculated for series of compounds to build predictive models. researchgate.net

Theoretical Spectroscopic Property Predictions and Experimental Validation

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netmdpi.com These theoretical predictions are highly valuable for several reasons: they can aid in the interpretation of complex experimental spectra, confirm the structure of a newly synthesized compound, and provide insight into the vibrational modes and electronic transitions of the molecule. researchgate.net

DFT calculations are commonly used to compute vibrational frequencies (for IR and Raman spectra) and chemical shifts (for NMR spectra). researchgate.netsemanticscholar.org The calculated spectra are then compared with experimentally recorded spectra. A good agreement between the theoretical and experimental data provides strong evidence for the proposed molecular structure. researchgate.netmdpi.com For instance, the calculated vibrational frequencies for the N-H, C=S, and C-N stretching modes in thiourea derivatives can be matched to the corresponding peaks in the experimental FT-IR spectrum to confirm the functional groups and their chemical environment. mdpi.com

Table 5.5: Comparison of Experimental vs. Theoretical Vibrational Frequencies (cm⁻¹) for a Thiourea Derivative mdpi.com This table illustrates the typical correlation between calculated and observed spectral data for a representative thiourea compound.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |

| N-H Stretch | 3176 | 3140 | Stretching of the N-H bond |

| Thioamide I | 1530 | 1570 | Primarily C-N stretching |

| Thioamide II | 1462 | 1350 | Coupled N-H bending and C-N stretching |

| Thioamide III | 1211 | 1210 | Coupled C-N and C-S stretching |

Data is for the N-Phenylmorpholine-4-carbothioamide ligand, used here to demonstrate the validation process. mdpi.com

Advanced Analytical Techniques in Thiourea Compound Characterization

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 1-(Cyclopropylmethyl)-3-methylthiourea by providing detailed information about its atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution NMR (HR-NMR), including ¹H and ¹³C NMR, is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR: The proton NMR spectrum would provide definitive information on the number and types of hydrogen atoms. The cyclopropylmethyl group would exhibit characteristic signals in the upfield region. The methylene protons adjacent to the nitrogen would likely appear as a doublet, coupled to the methine proton of the cyclopropyl (B3062369) group. The methyl group attached to the other nitrogen would present as a singlet. The N-H protons would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. The thiocarbonyl carbon (C=S) is a key diagnostic signal, typically appearing significantly downfield. The carbons of the cyclopropylmethyl and methyl groups would have characteristic chemical shifts.

Multi-Dimensional NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the precise assembly of the cyclopropylmethyl and methylthiourea moieties.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~0.2-0.4 | Multiplet |

| ~0.5-0.7 | Multiplet |

| ~1.0-1.2 | Multiplet |

| ~3.1 | Doublet |

| ~3.0 | Singlet |

| ~7.0-8.0 | Broad Singlet |

| ~7.5-8.5 | Broad Singlet |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, showing characteristic losses of fragments such as the cyclopropylmethyl or methyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (typically in the range of 3200-3400 cm⁻¹), C-H stretching of the alkyl and cyclopropyl groups (around 2850-3000 cm⁻¹), and the C=S (thiocarbonyl) stretching vibration (typically around 1300-1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information to FT-IR. The C=S bond, in particular, often gives a strong Raman signal, which can be useful for structural confirmation.

Chromatographic Techniques for High-Purity Isolation and Mixture Analysis

Chromatographic methods are essential for the purification of this compound and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the synthesized compound and for its preparative isolation. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The retention time of the compound would be a characteristic property under specific chromatographic conditions. A diode-array detector (DAD) or a UV detector would be used to monitor the elution, and the purity would be determined by the percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could be employed if the compound is sufficiently volatile and thermally stable. nih.gov This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It would allow for the separation of this compound from any volatile impurities and provide their mass spectra for identification. The retention time in GC is a characteristic parameter for the compound on a given column and under specific temperature programming.

| Technique | Purpose | Typical Parameters |

| HPLC | Purity assessment, preparative isolation | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at a specific wavelength |

| GC-MS | Purity assessment, analysis of volatile components | Column: Capillary column (e.g., HP-5MS); Carrier Gas: Helium; Detection: Mass Spectrometry (EI) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. nih.gov This powerful technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the preferred conformation of the molecule in the crystal lattice. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H groups and the sulfur atom, which govern the solid-state architecture.

Advanced Microscopy Techniques for Cellular Interaction Visualization and Localization Studies

To investigate the interaction of this compound with biological systems at a subcellular level, advanced microscopy techniques could be employed. If the compound possesses intrinsic fluorescence or can be labeled with a fluorescent tag without significantly altering its properties, techniques like confocal fluorescence microscopy or two-photon microscopy could be used. These methods would allow for the visualization of the compound's uptake into living cells and its localization within specific organelles, providing valuable information about its potential biological activity and mechanism of action. The use of thiourea-based fluorescent chemosensors for cellular imaging has been demonstrated, suggesting that appropriately designed thiourea (B124793) derivatives can be visualized within cellular environments. nih.gov

常见问题

Basic: What synthetic methodologies are commonly employed for preparing 1-(Cyclopropylmethyl)-3-methylthiourea derivatives?

Methodological Answer:

The synthesis of thiourea derivatives typically involves refluxing stoichiometric equivalents of acyl chlorides or metal salts with the thiourea precursor in organic solvents. For example, the iron (III) complex of 1-(2,4-dichlorobenzoyl)-3-methylthiourea is synthesized by refluxing the ligand with FeCl₃·6H₂O in ethanol at 75°C for 7 hours under continuous stirring, achieving a yield of 97.58% . Key parameters include:

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | 75°C | |

| Reaction Time | 7 hours | |

| Catalyst/Reagent | FeCl₃·6H₂O | |

| Yield | 97.58% |

Basic: What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer:

Structural confirmation relies on spectroscopic and spectrometric methods:

- FT-IR : Identifies functional groups (e.g., ν(N-H) at ~3200 cm⁻¹, ν(C=S) at ~1250 cm⁻¹). For metal complexes, shifts in these bands confirm coordination (e.g., C=S stretching frequency decreases by ~30 cm⁻¹ upon Fe³⁺ binding) .

- UV-Vis : Detects electronic transitions; metal complexes often exhibit ligand-to-metal charge transfer (LMCT) bands .

- NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., cyclopropylmethyl protons appear as multiplets at δ 0.5–1.5 ppm) .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₅N₂S at 211.09 m/z) .

Advanced: How can reaction conditions be optimized to enhance the yield of thiourea-metal complexes?

Methodological Answer:

Optimization strategies include:

- Kinetic Control : Prolonged stirring (e.g., 7 hours) increases collision frequency, improving ligand-metal coordination .

- Solvent Selection : Ethanol enhances solubility of FeCl₃·6H₂O and thiourea ligands, reducing side reactions .

- Temperature Modulation : Reflux at 75°C balances reaction rate and thermal decomposition risks .

- Stoichiometric Ratios : A 2:1 ligand-to-metal ratio maximizes complex formation, as seen in the bis-ligand iron (III) complex .

Advanced: How do molecular docking studies predict the biological activity of this compound derivatives?

Methodological Answer:

Docking simulations (e.g., AutoDock Vina) evaluate binding affinities to target proteins. For example, the iron (III) complex of 1-(2,4-dichlorobenzoyl)-3-methylthiourea binds to the ribonucleotide reductase enzyme (PDB: 2EUD) with:

- Binding Affinity : -7.64 kcal/mol (superior to the ligand alone) .

- Hydrogen Bonds : Four interactions with residues Arg 293, Ser 217, Thr 608, and Cys 428 .

- Hydrophobic Interactions : Twelve contacts stabilize the complex .

These results suggest potential anticancer activity by inhibiting nucleotide biosynthesis .

Advanced: How should researchers resolve contradictions in spectroscopic data during complex characterization?

Methodological Answer:

Contradictions (e.g., unexpected FT-IR shifts) require cross-validation:

Comparative Analysis : Contrast spectra of the ligand and complex. For example, the disappearance of ν(N-H) in the complex confirms deprotonation upon metal binding .

Supplementary Techniques : Use elemental analysis (C, H, N, S) to verify stoichiometry.

X-ray Crystallography : Resolve ambiguities in coordination geometry (if crystals are obtainable).

Example FT-IR Data Comparison:

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation |

|---|---|---|---|

| ν(N-H) | 3250 | Absent | Deprotonation |

| ν(C=S) | 1250 | 1220 | Metal coordination |

| ν(Fe-S) | - | 450 | New bond formation |

Basic: What structural features of this compound influence its reactivity?

Methodological Answer:

- Cyclopropylmethyl Group : Introduces steric hindrance, slowing nucleophilic attacks but stabilizing intermediates via ring strain .

- Thiourea Core (N-C=S-N) : Acts as a bidentate ligand, enabling coordination to metals like Fe³⁺ .

- Electron-Withdrawing Substituents : Enhance electrophilicity of the thiocarbonyl group (e.g., 2,4-dichlorobenzoyl derivatives improve metal-binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。